molecular formula C13H20N2O3S B14931012 1-[(3-Methoxyphenyl)sulfonyl]-4-methyl-1,4-diazepane

1-[(3-Methoxyphenyl)sulfonyl]-4-methyl-1,4-diazepane

Cat. No.: B14931012
M. Wt: 284.38 g/mol
InChI Key: CXHTVDQTZDNEPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Methoxyphenyl)sulfonyl]-4-methyl-1,4-diazepane is a chemical compound that belongs to the class of sulfonyl diazepanes. This compound is characterized by the presence of a methoxyphenyl group attached to a sulfonyl moiety, which is further connected to a diazepane ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[(3-Methoxyphenyl)sulfonyl]-4-methyl-1,4-diazepane typically involves several steps, starting with the preparation of the key intermediates. One common synthetic route involves the reaction of 3-methoxybenzenesulfonyl chloride with 4-methyl-1,4-diazepane in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

1-[(3-Methoxyphenyl)sulfonyl]-4-methyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The methoxy group in the phenyl ring can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(3-Methoxyphenyl)sulfonyl]-4-methyl-1,4-diazepane has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In industrial applications, the compound is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-[(3-Methoxyphenyl)sulfonyl]-4-methyl-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The diazepane ring may also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

1-[(3-Methoxyphenyl)sulfonyl]-4-methyl-1,4-diazepane can be compared with other similar compounds, such as:

    1-[(4-Methoxyphenyl)sulfonyl]-4-methyl-1,4-diazepane: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    1-[(3-Fluorophenyl)sulfonyl]-4-methyl-1,4-diazepane: The fluorine substitution can lead to different chemical and biological properties.

    1-[(3-Methoxyphenyl)sulfonyl]-4-ethyl-1,4-diazepane: The ethyl substitution on the diazepane ring can affect the compound’s reactivity and interactions.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H20N2O3S

Molecular Weight

284.38 g/mol

IUPAC Name

1-(3-methoxyphenyl)sulfonyl-4-methyl-1,4-diazepane

InChI

InChI=1S/C13H20N2O3S/c1-14-7-4-8-15(10-9-14)19(16,17)13-6-3-5-12(11-13)18-2/h3,5-6,11H,4,7-10H2,1-2H3

InChI Key

CXHTVDQTZDNEPB-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.